molecular formula C13H18N2O2 B1469836 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine CAS No. 1384428-58-3

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine

Cat. No.: B1469836
CAS No.: 1384428-58-3
M. Wt: 234.29 g/mol
InChI Key: OVQYYNYAAZGFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that this compound may also interact with multiple targets.

Mode of Action

Other indole derivatives have been found to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and modulating gene expression

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Indole and its derivatives are involved in a wide range of biological processes, including the regulation of bacterial virulence, the modulation of inflammation, and the induction of apoptosis

Result of Action

The molecular and cellular effects of this compound are currently unknown. Other indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The action environment of this compound is currently unknown. Like other indole derivatives, its activity may be influenced by a variety of environmental factors .

Properties

IUPAC Name

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQYYNYAAZGFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Reactant of Route 2
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Reactant of Route 3
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Reactant of Route 4
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Reactant of Route 5
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Reactant of Route 6
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.